molecular formula C9H6BrNOS B8395406 1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone

1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone

Cat. No.: B8395406
M. Wt: 256.12 g/mol
InChI Key: AHUPLAHLJGUGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-thieno[2,3-c]pyridin-5-yl)-ethanone is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

1-(3-bromothieno[2,3-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H6BrNOS/c1-5(12)8-2-6-7(10)4-13-9(6)3-11-8/h2-4H,1H3

InChI Key

AHUPLAHLJGUGQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C(=C1)C(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

An aqueous saturated sodium bicarbonate solution (10 ml) and water (10 ml) was added to a solution of 1-thieno[2,3-c]pyridin-5-yl-ethanone (600 mg, 3.39 mmol) in carbon tetrachloride (5 ml). Bromine (0.523 ml, 10.2 mmol) was added and the reaction was stirred overnight. The biphasic mixture was allowed to separate and the organic layer was diluted with dichloromethane (25 ml) and washed with 10% sodium sulfide (in ammonium hydroxide) (1×20 mL), and brine (1×20 mL). The organic layer was dried over MgSO4 and concentrated in vacuo. The residue was then purified by chromatography (chromatotron, 4μ plate, 0-200% ethyl acetate in hexanes) to yield 1-(3-bromo-thieno[2,3-c]pyridin-5-yl)-ethanone as a white solid (311.3 mg, 36%). 1H NMR (250 MHz, CDCl3): δ 9.20 (s, 1H), 8.54 (s, 1H), 7.30 (s, 1H), 7.30 (s, 1H), 2.85 (s, 3H). MS [E+] 255 & 257 (M+H)+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.523 mL
Type
reactant
Reaction Step Two

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